N-(1-cyanoethyl)-N-methylacetamide
Description
N-(1-Cyanoethyl)-N-methylacetamide is a substituted acetamide derivative characterized by a methyl group and a 1-cyanoethyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₆H₁₀N₂O₂, with a structure combining a nitrile (CN) functional group and methyl substitution, which influences its physicochemical and biological properties.
Key structural features:
- Acetamide core: Provides hydrogen-bonding capability and polarity.
- N-Methyl group: Enhances lipophilicity and steric effects.
Properties
IUPAC Name |
N-(1-cyanoethyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(4-7)8(3)6(2)9/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHPIIDAFFYZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-(1-Cyanoethyl)-N-methylacetamide is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-Cyanoethyl)-N-methylacetamide exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|
| N-(1-Cyanoethyl)-N-methylacetamide | C₆H₁₀N₂O₂ | N-Methyl, N-(1-cyanoethyl) | Amide, Nitrile |
| N-Methylacetamide (NMA) | C₃H₇NO | N-Methyl | Amide |
| N,N-Dimethylacetamide (DMAC) | C₄H₉NO | N,N-Dimethyl | Amide |
| 2-Cyano-N-methylacetamide | C₄H₆N₂O | N-Methyl, 2-cyano | Amide, Nitrile |
| N,N-Diethyl-2-cyanoacetamide | C₇H₁₁N₂O | N,N-Diethyl, 2-cyano | Amide, Nitrile |
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The nitrile group in this compound increases polarity compared to DMAC and NMA but may reduce solubility in non-polar solvents.
- DMAC’s low polarity and high miscibility in water make it a preferred industrial solvent , whereas the cyanoethyl group in the target compound may limit similar applications.
Table 3: Toxicity and Metabolism Comparison
Key Observations :
- DMAC’s toxicity is well-documented, with regulatory limits in occupational settings , whereas data on cyano-substituted acetamides remain sparse .
Q & A
Basic: What are the optimal synthetic routes for N-(1-cyanoethyl)-N-methylacetamide, and how are reaction conditions optimized?
The synthesis of this compound can be approached via sequential silylation and acetylation steps, analogous to methods used for structurally related compounds (e.g., N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide). A typical protocol involves:
- Step 1: Silylation
React N-methylacetamide with a silylating agent (e.g., dimethylsilyl chloride) under anhydrous, inert conditions (0–5°C) to form an intermediate. - Step 2: Cyanoethylation
Introduce the cyanoethyl group using acrylonitrile or a cyanating agent (e.g., cyanogen bromide) under controlled pH and temperature.
Key Considerations :- Purity is monitored via HPLC or NMR .
- Yields depend on stoichiometric ratios and catalyst selection (e.g., triethylamine for acid scavenging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
